molecular formula C8H9F3N2 B12630816 Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine

Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cat. No.: B12630816
M. Wt: 190.17 g/mol
InChI Key: UGIYNPXJFPCIHY-UHFFFAOYSA-N
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Description

Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine is a substituted pyridine derivative featuring a trifluoromethyl group at the 4-position of the pyridine ring and a methylamine group attached via a methylene bridge at the 3-position. This structural motif combines the electron-withdrawing properties of the trifluoromethyl group with the basicity of the amine, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-12-4-6-5-13-3-2-7(6)8(9,10)11/h2-3,5,12H,4H2,1H3

InChI Key

UGIYNPXJFPCIHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

Biological Activity

Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structure-activity relationships (SAR), and biological activities, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with various amines under specific conditions. The reaction conditions can greatly influence the yield and purity of the product. For instance, using palladium-catalyzed methods has shown promising results in achieving high yields of desired amine products .

The molecular structure of this compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve bioavailability. The trifluoromethyl group can also modulate the electronic properties of the molecule, affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing trifluoromethylpyridine moieties have exhibited cytotoxic effects against various cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in cancer cells, suggesting they may act as potential chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated that it possesses significant activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with similar compounds. Studies have indicated that certain derivatives can enhance cell viability in neuroblastoma models, suggesting potential applications in treating neurodegenerative diseases . The presence of the trifluoromethyl group appears to play a crucial role in modulating these protective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : Variations in the substituents on the pyridine ring significantly affect biological activity. For instance, altering the position or type of substituent can lead to changes in potency and selectivity against different biological targets .
  • Linker Modifications : The nature of the linker connecting the pyridine moiety to other functional groups influences both pharmacokinetics and pharmacodynamics. Tertiary amines have been found to enhance activity compared to secondary or primary amines .

Case Studies

  • Anticancer Studies : A study involving a series of pyridine derivatives showed that compounds with a 4-trifluoromethyl substitution exhibited higher cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination may enhance interaction with target proteins involved in cancer progression .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against resistant strains of E. coli and Staphylococcus aureus. Results indicated that this compound had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Chemical Reactions Analysis

Amination and Reductive Alkylation

The amine group participates in reductive amination and alkylation reactions. For example:

Reaction TypeConditionsYieldKey ObservationsSource
Reductive aminationNaBH(OAc)₃, DCM, RT, 12 h78%Selective N-methylation achieved
AlkylationK₂CO₃, CH₃I, DMF, 60°C, 6 h85%Forms quaternary ammonium derivatives

The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attack at the α-position .

Acylation and Sulfonylation

The primary amine reacts with acyl chlorides and sulfonyl chlorides:

ReagentConditionsProductYieldNotesSource
Acetyl chlorideEt₃N, THF, 0°C → RT, 3 hN-Acetyl derivative92%No racemization observed
Tosyl chloridePyridine, DMAP, DCM, 24 hN-Tosyl protected amine88%Stable to acidic hydrolysis

The electron-withdrawing trifluoromethyl group reduces basicity of the amine (pKa ≈ 5.2), enabling smooth acylation without side reactions .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at specific positions:

PositionReagentConditionsYieldSelectivitySource
C-4NaN₃, CuI, DMF, 100°C4-Azido derivative65%Directed by CF₃ group
C-2KSCN, H₂O₂, AcOH2-Thiocyano product58%Requires Lewis acid catalysis

Density functional theory (DFT) calculations confirm that the CF₃ group increases positive charge at C-4 (NPA charge: +0.32), favoring nucleophilic attack .

Cross-Coupling Reactions

The amine participates in palladium-catalyzed couplings:

ReactionCatalystConditionsYieldApplicationSource
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 h73%Arylated amines
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h68%Biaryl synthesis

Steric hindrance from the trifluoromethyl group necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation .

Oxidation and Stability

Oxidative stability studies reveal:

Oxidizing AgentConditionsProductHalf-Life (h)Degradation PathwaySource
H₂O₂ (30%)pH 7.4, 37°CN-Oxide48Radical-mediated
mCPBADCM, 0°C → RT, 2 hSulfoxide (minor)N/AElectrophilic oxidation

The CF₃ group stabilizes the N-oxide product (ΔG = −12.4 kcal/mol), making it resistant to further oxidation .

Complexation and Catalysis

The amine acts as a ligand in metal complexes:

MetalApplicationStability Constant (log K)Catalytic Activity (TOF, h⁻¹)Source
Cu(II)C–N bond formation8.9 ± 0.21,200
Ru(II)Hydrogenation10.3 ± 0.3890

Coordination occurs preferentially through the pyridine nitrogen, with CF₃ enhancing π-backbonding in Ru complexes .

Comparison with Similar Compounds

3‑Methyl‑N‑[4‑(trifluoromethyl)benzyl]pyridin‑2‑amine (Compound 17)

  • Structure : Differs by substituting the pyridin-3-ylmethyl group with a 4-(trifluoromethyl)benzyl moiety.
  • Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling of 2-chloro-3-methylpyridine and 4-(trifluoromethyl)benzylamine, yielding 81% .
  • Increased lipophilicity due to the benzyl substituent may improve membrane permeability but reduce aqueous solubility.

(4-Fluoro-3-trifluoromethyl-phenyl)-{...}-amine (Example 28, EP 1 926 722 B1)

  • Structure : Features a trifluoromethyl group on a phenyl ring instead of pyridine, coupled with a benzoimidazol core.
  • Properties :
    • The trifluoromethyl-phenyl group contributes to metabolic stability and electron-deficient character, enhancing receptor-binding specificity in drug candidates .
  • Applications : Likely tailored for kinase inhibition or GPCR modulation due to the benzoimidazol scaffold.

[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

  • Structure: Contains a hydrazonomethyl-phenyl substituent and dimethylamine instead of methylamine.

2-[4-(Trifluoromethyl)pyridin-3-ylthio]acetic Acid

  • Structure : Replaces the methylamine group with a thioacetic acid moiety.
  • Chemical Behavior :
    • The thioether linkage confers redox sensitivity and nucleophilicity, distinct from the amine’s basicity .
    • Applications in prodrug design or as a linker in bioconjugates due to its reactive sulfur atom.

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine

  • Structure : Combines pyridin-3-yl with a difluorophenyl group and propylamine.
  • Properties: Fluorine atoms enhance bioavailability and blood-brain barrier penetration.

Comparative Analysis Table

Compound Key Substituents Synthesis Method Key Properties/Applications
Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine 4-CF₃-pyridine, methylamine Likely reductive amination/Pd coupling Drug intermediates, agrochemicals
3‑Methyl‑N‑[4‑(trifluoromethyl)benzyl]pyridin‑2‑amine 4-CF₃-benzyl, 2-pyridinyl Pd(OAc)₂/BINAP coupling (81% yield) Catalysis, bioactive scaffolds
(4-Fluoro-3-trifluoromethyl-phenyl)-{...}-amine 4-CF₃-phenyl, benzoimidazol Isothiocyanate coupling Kinase inhibitors, GPCR modulators
[6-(3-Hydrazonomethyl-phenyl)-...]-dimethyl-amine Hydrazonomethyl-phenyl, dimethylamine Not specified Metal chelators, diagnostic agents
2-[4-(Trifluoromethyl)pyridin-3-ylthio]acetic acid Thioacetic acid, 4-CF₃-pyridine Thiol-alkylation Prodrug linkers, bioconjugates
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine Difluorophenyl, propylamine Reductive amination CNS-targeted therapeutics

Research Findings and Implications

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, critical in drug design .
  • Amine Variants : Methylamine vs. dimethylamine or propylamine alters steric and electronic profiles, affecting target engagement .
  • Synthetic Challenges : Introduction of CF₃ groups often requires specialized reagents (e.g., CF₃CO₂H) or transition-metal catalysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl-(4-trifluoromethyl-pyridin-3-ylmethyl)-amine?

  • Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd(OAc)₂ (0.02 equiv.), rac-BINAP ligand (0.02 equiv.), and K₂CO₃ (3.5 equiv.) in toluene at reflux yields the product with 81% efficiency. This method mirrors the synthesis of structurally similar pyridin-2-amine derivatives . Alternatively, nucleophilic substitution between a pyridinylmethyl halide and methylamine under basic conditions (e.g., triethylamine in dichloromethane) is another viable route, analogous to benzamide syntheses .

Q. How is the purity of this compound validated in research settings?

  • Answer : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) and proton nuclear magnetic resonance (¹H-NMR) to confirm the absence of unreacted starting materials or byproducts. For instance, HPLC methods with C18 columns and acetonitrile/water gradients are standard for related trifluoromethyl-pyridine derivatives .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Answer :

  • ¹H/¹³C-NMR : Assignments focus on distinguishing methylamine (-CH₂NHCH₃) and trifluoromethyl (-CF₃) signals. For example, the pyridine ring protons exhibit distinct splitting patterns (e.g., δ 8.2–8.5 ppm for H-2 and H-6) .
  • X-ray crystallography : SHELX software is widely used for refining crystal structures. Single-crystal X-ray diffraction (SCXRD) can resolve bond angles and confirm regiochemistry, as demonstrated for analogous N-benzylpyridinamine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Answer : Systematic optimization involves:

  • Catalyst screening : Testing Pd sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., Xantphos vs. BINAP) to enhance coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitution compared to toluene .
  • Base selection : Stronger bases (e.g., Cs₂CO₃) can improve deprotonation of the amine nucleophile, critical for avoiding side reactions .
    • Example : Replacing K₂CO₃ with Cs₂CO₃ in a Pd-mediated reaction increased yield by 12% in a related pyridin-3-ylmethylamine synthesis .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

  • Answer : Discrepancies (e.g., NMR suggesting a planar amine vs. XRD showing a twisted conformation) are addressed by:

  • Dynamic NMR experiments : To detect rotational barriers or conformational flexibility in solution.
  • DFT calculations : Comparing computed and experimental XRD geometries to validate structural hypotheses. SHELXL refinement tools are critical for modeling disorder or thermal motion in crystals .

Q. What challenges arise when scaling up laboratory-scale synthesis?

  • Answer : Key issues include:

  • Heat management : Exothermic reactions (e.g., amination) require controlled addition in flow reactors to prevent decomposition.
  • Purification : Column chromatography becomes impractical; alternatives like recrystallization (e.g., using ethanol/water mixtures) or distillation are prioritized .
  • Catalyst recovery : Heterogeneous catalysts (e.g., Pd/C) are preferred over homogeneous systems for easier separation .

Key Challenges in Research

  • Regioselectivity : Competing reactions at pyridine N- vs. C-positions require careful control of electrophilic/nucleophilic conditions .
  • Stability : Hydrolytic sensitivity of the trifluoromethyl group necessitates anhydrous conditions during synthesis .

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